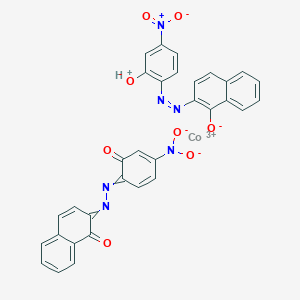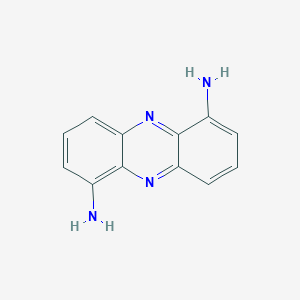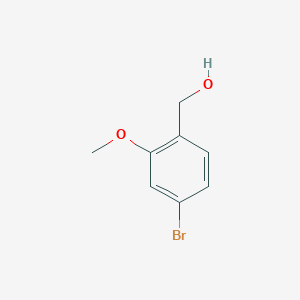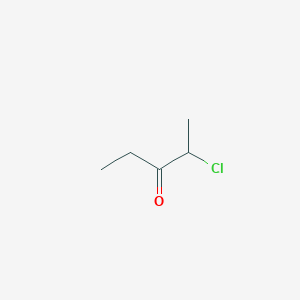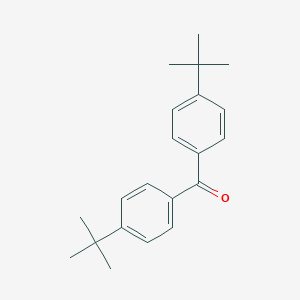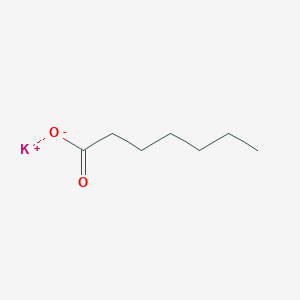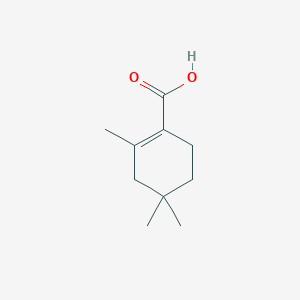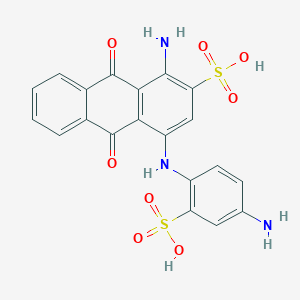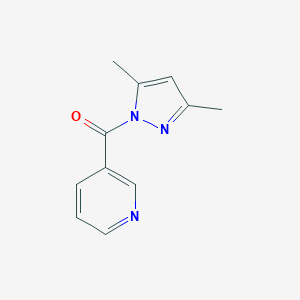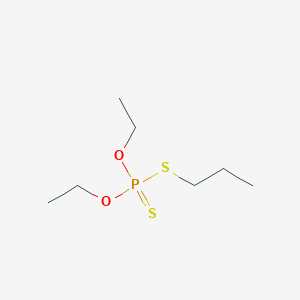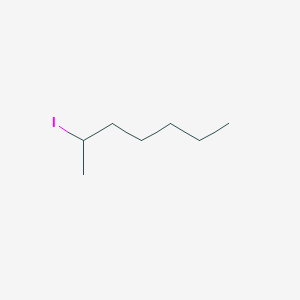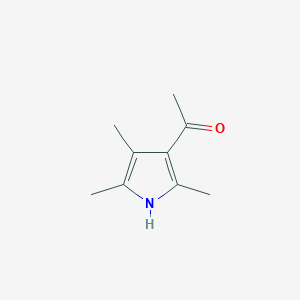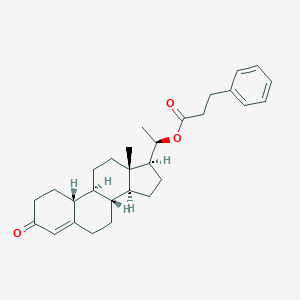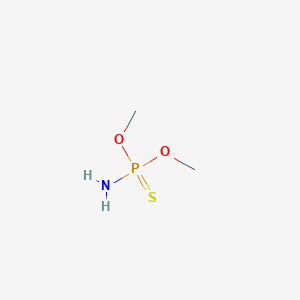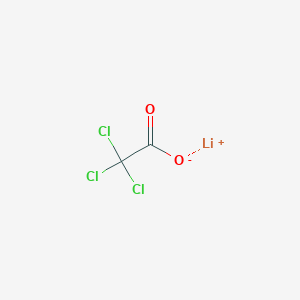
Lithium trichloroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium trichloroacetate (LiTCA) is an organic salt that contains lithium, a chemical element with a wide range of biological and therapeutic activities. LiTCA has gained significant attention in recent years due to its potential applications in the field of biomedical research.
作用机制
The exact mechanism of action of Lithium trichloroacetate is not fully understood. However, it is believed that Lithium trichloroacetate exerts its effects by modulating the activity of various signaling pathways, including the NF-κB and PI3K/Akt pathways. Lithium trichloroacetate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
生化和生理效应
Lithium trichloroacetate has been found to exert a wide range of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Lithium trichloroacetate has also been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, Lithium trichloroacetate has been shown to improve mitochondrial function and reduce oxidative stress.
实验室实验的优点和局限性
Lithium trichloroacetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Moreover, Lithium trichloroacetate has been shown to be stable under various experimental conditions. However, Lithium trichloroacetate has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, Lithium trichloroacetate has been found to be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
Lithium trichloroacetate has several potential future directions for research. One area of interest is the development of Lithium trichloroacetate-based therapies for various diseases, including cancer and diabetes. Another area of interest is the elucidation of the exact mechanism of action of Lithium trichloroacetate, which can help to identify new therapeutic targets. Moreover, the development of new synthetic methods for Lithium trichloroacetate can help to improve its efficacy and reduce its toxicity.
Conclusion:
Lithium trichloroacetate is a promising compound with potential applications in biomedical research. It possesses anti-inflammatory, anti-cancer, and neuroprotective properties and has been shown to improve glucose tolerance and insulin sensitivity. Lithium trichloroacetate has several advantages for lab experiments, but also has some limitations. Future research on Lithium trichloroacetate can help to identify new therapeutic targets and improve its efficacy.
合成方法
Lithium trichloroacetate can be synthesized through the reaction between lithium hydroxide and trichloroacetic acid. The reaction leads to the formation of Lithium trichloroacetate, which is a white crystalline powder. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
Lithium trichloroacetate has been extensively studied for its potential applications in biomedical research. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Lithium trichloroacetate has also been found to enhance the efficacy of chemotherapy drugs and reduce their side effects. Moreover, Lithium trichloroacetate has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes.
属性
CAS 编号 |
19326-49-9 |
|---|---|
产品名称 |
Lithium trichloroacetate |
分子式 |
C2Cl3LiO2 |
分子量 |
169.3 g/mol |
IUPAC 名称 |
lithium;2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
InChI 键 |
HOIXWIJGBXDJIX-UHFFFAOYSA-M |
手性 SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
规范 SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
其他 CAS 编号 |
19326-49-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



